molecular formula C7H11NO2 B3280955 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 72519-19-8

7-Azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B3280955
CAS No.: 72519-19-8
M. Wt: 141.17
InChI Key: ABNBSYHDPQDEOA-UHFFFAOYSA-N
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Description

7-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a structurally constrained bicyclic β-amino acid that serves as a versatile and critically important building block in advanced organic synthesis and medicinal chemistry. Its rigid [2.2.1] bicyclic framework makes it a privileged scaffold for designing peptidomimetics, where it acts as a rigidified proline or β-amino acid analogue to control peptide conformation and enhance metabolic stability . This compound is a key synthetic precursor to the dendrobatid alkaloid epibatidine, a potent analgesic isolated from poison frogs . Researchers utilize this carboxylic acid in the synthesis of β-peptides and explore its application in organocatalytic reactions . The synthesis of this enantiopure building block has been achieved through efficient and scalable methodologies, including a Favorskii rearrangement of a tropinone derivative as a key step . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)5-3-4-1-2-6(5)8-4/h4-6,8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNBSYHDPQDEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the Hoffmann-Löffler reaction, where N-methylcyclohexylamine undergoes cyclization to form the desired bicyclic structure . Another approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-Azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (for halogenation) and nucleophiles (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

7-Azabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: It serves as a scaffold for designing biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid

  • Structure : Features a nitrogen atom at position 2 and a carboxylic acid group at position 3.
  • Synthesis : Typically prepared via cycloaddition or substitution reactions. For example, tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is synthesized using ester-protected intermediates .
  • Applications: Used in peptide research and as intermediates for alkaloid synthesis.
  • Key Differences : The nitrogen position alters ring strain and hydrogen-bonding capabilities, reducing catalytic efficiency compared to 7-azabicyclo derivatives .

7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid

  • Structure : Nitrogen at position 7 and carboxylic acid at position 1.
  • Synthesis : Achieved via radical cyclization of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines, though this method produces by-products like 8-azabicyclo[3.2.1]octane derivatives .
  • Applications : Acts as a proline analog in constrained peptides. Its bond angles closely match proline, but nitrogen pyramidalization (up to 7° deviation) affects backbone flexibility .
  • Key Differences : Less synthetically accessible than the 2-carboxylic acid isomer due to lower efficiency in cyclization steps .

Derivatives with Ester or Hydrochloride Modifications

  • Examples :
    • Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate : Molecular weight 169.22 g/mol; used as an intermediate in pharmaceutical synthesis .
    • rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride : CAS 1986990-18-4; applied in pesticide and drug development .
  • Impact of Modifications : Ester groups (e.g., tert-butyl, benzyl) improve solubility and stability, while hydrochloride salts enhance bioavailability .

Research Findings and Mechanistic Insights

  • Enantioselectivity : The rigid bicyclic framework of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid imposes a specific geometry on the carboxylic acid group, which stabilizes transition states in aldol reactions. Density functional theory (DFT) studies confirm this rigidity improves enantioselectivity by 20–30% over β-proline .
  • Synthetic Challenges : Radical cyclization methods for 7-azabicyclo[2.2.1]heptane-1-carboxylic acid yield by-products, necessitating purification steps that reduce overall efficiency .
  • Biological Relevance: Derivatives like 6-aminopenicillanic acid (6-APA) highlight the role of bicyclic amino acids in β-lactam antibiotics, though 7-azabicyclo analogs are less explored in this context .

Biological Activity

7-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound notable for its potential biological activities, particularly in the fields of neuroscience and pharmacology. Its unique structure, characterized by a nitrogen atom within a rigid bicyclic framework, allows for significant interactions with various biological targets, including neurotransmitter receptors. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates specific stereochemistry, with a molecular formula of C9H13NC_9H_{13}N and a molecular weight of approximately 141.17 g/mol. The presence of the nitrogen atom is crucial for its biological activity, as it facilitates interactions with receptors and enzymes involved in neurotransmission and metabolic pathways.

Key Features

FeatureDescription
Molecular Formula C9H13NC_9H_{13}N
Molecular Weight 141.17 g/mol
Stereochemistry Rel-(1R,2S,4S) configuration
Solubility Enhanced by derivatives like hydrobromide salt

Neurotransmitter Modulation

This compound exhibits significant biological properties, particularly as a modulator of neurotransmitter systems. Its structural similarity to natural alkaloids enables it to interact with various receptors, influencing pathways related to cognition and mood regulation. Preliminary studies indicate potential applications in treating neurological disorders such as anxiety and depression.

The compound's ability to form hydrogen bonds due to its nitrogen atom enhances its binding affinity to targets such as acetylcholine receptors and G-protein coupled receptors (GPCRs). These interactions are critical for understanding its mechanism of action and potential therapeutic effects.

Case Studies

  • Cholinergic Receptor Ligands : Research has shown that derivatives of 7-azabicyclo[2.2.1]heptane can act as cholinergic receptor ligands, which are essential for treating disorders associated with cholinergic dysfunction .
  • Peptidomimetics Development : The compound has been utilized in synthesizing polyfunctionalized azabicyclic peptidomimetics through intramolecular Ugi reactions, showcasing its versatility in drug design .
  • Histone Deacetylase Inhibitors : Recent studies have explored the use of 7-azabicyclo[2.2.1]heptane derivatives as inhibitors of histone deacetylases, indicating potential roles in cancer therapy .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Intramolecular Ugi Reaction : This method allows for the formation of complex structures with high diversity, making it valuable for drug discovery.
  • Continuous Flow Reactors : Industrial production may leverage continuous flow reactors for enhanced efficiency and yield optimization .

Synthesis Overview

MethodDescription
Intramolecular Ugi Reaction Produces diverse peptidomimetics
Continuous Flow Reactors Improves yield and efficiency in industrial settings

Q & A

Q. What are the standard synthetic routes for enantiopure 7-azabicyclo[2.2.1]heptane-2-carboxylic acid?

The synthesis typically involves multi-step sequences starting from bicyclic amine derivatives. A common approach includes:

  • Cyclization : Bromination of cyclohex-3-enecarboxylic acid followed by NaH-mediated intramolecular cyclization to form the bicyclic core .
  • Chiral resolution : Use of chiral HPLC or enzymatic methods to isolate enantiomers, ensuring enantiopurity for catalytic or biological studies .
  • Functionalization : Carboxylation and protection/deprotection strategies to stabilize intermediates .

Q. How does the bicyclic structure influence its catalytic performance in aldol reactions?

The rigid bicyclic framework restricts conformational flexibility, enhancing stereoselectivity in organocatalytic aldol reactions. Compared to monocyclic β-proline analogues, it improves enantiomeric excess (ee) by stabilizing transition states through precise spatial control of reactive groups .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

  • Chiral HPLC : To verify enantiopurity and resolve stereoisomers .
  • NMR spectroscopy : For structural confirmation, particularly 2D NMR (COSY, NOESY) to assign bicyclic proton environments .
  • Mass spectrometry (MS) : To determine molecular weight and fragmentation patterns, especially for derivatives with functional modifications .

Q. What are the primary applications of this compound in peptide research?

As a conformationally constrained β-amino acid, it serves as a building block for β-peptides with non-hydrogen-bonded secondary structures. Its rigidity mimics natural peptides while resisting enzymatic degradation, making it useful in studying peptide folding and stability .

Advanced Research Questions

Q. How can regiochemical challenges in post-synthetic modifications be addressed?

Regioselective functionalization (e.g., acylation) often requires protecting group strategies. For example, the free carboxylic acid group in this compound can be selectively modified after protecting the secondary amine with tert-butoxycarbonyl (Boc) groups. Computational modeling (DFT) aids in predicting reactive sites .

Q. What strategies optimize enantioselective synthesis for large-scale production?

  • Asymmetric catalysis : Use of chiral auxiliaries or organocatalysts during cyclization steps.
  • Dynamic kinetic resolution : Enzymatic or metal-catalyzed processes to convert racemic mixtures into single enantiomers .
  • Flow chemistry : Continuous processes to enhance yield and reduce purification steps .

Q. How do structural variations (e.g., fluorination) impact biological activity?

Introducing electron-withdrawing groups (e.g., fluorine at C6) enhances metabolic stability and bioavailability. For example, 6,6-difluoro derivatives show improved binding affinity in enzyme inhibition assays due to altered electronic and steric profiles .

Q. What mechanisms explain contradictory reactivity in Ugi reactions compared to other β-amino acids?

Unlike linear β-amino acids, the bicyclic structure directs reactivity toward intramolecular cyclization rather than β-lactam formation. This is rationalized via steric constraints favoring six-membered transition states over four-membered rings .

Q. How can computational methods predict the conformational stability of derivatives?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model the energy barriers of ring puckering and substituent effects. These tools guide the design of derivatives with tailored rigidity for specific applications (e.g., enzyme inhibitors) .

Q. What ethical and regulatory considerations apply to its use in biomedical research?

Researchers must adhere to guidelines prohibiting human/animal administration unless approved for preclinical trials. Derivatives lacking FDA approval require explicit disclaimers in publications, emphasizing their use solely for mechanistic studies .

Key Research Gaps

  • Structure-activity relationships : Limited data on substituent effects in anticancer assays.
  • Scalability : Need for greener synthetic protocols to reduce reliance on hazardous reagents (e.g., LiAlH4).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.